1-(4-phenylbutyl)-1H-1,2,3-triazole
Description
1-(4-Phenylbutyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-phenylbutyl group. The triazole ring is aromatic, planar, and capable of hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry and materials science. Its structure combines the rigidity of the triazole ring with the lipophilic 4-phenylbutyl chain, which enhances membrane permeability and bioavailability.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(4-phenylbutyl)triazole |
InChI |
InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-10-15-11-9-13-14-15/h1-3,6-7,9,11H,4-5,8,10H2 |
InChI Key |
XVWMTFAFVWLRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C=CN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The pharmacological and physicochemical properties of 1,2,3-triazoles are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Binding Affinity and Enzyme Inhibition
- S8000011 outperforms other triazoles in binding to CpIMPDH (a protozoan enzyme) due to its chloro-substituted naphthyl and phenyl groups, which enhance hydrophobic interactions .
- BPTA exhibits moderate antimicrobial activity (MIC values: 8–32 µg/mL) against Gram-positive bacteria, attributed to its bromophenyl group’s electron-withdrawing effects .
- 1H-1,2,3-triazole analogs with carboxamide or carboxylate substituents (e.g., 1-(3-pyridyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) show metal-chelating properties, useful in coordination chemistry and radiopharmaceuticals .
Spectral and Physicochemical Data
- NMR : Triazolyl protons in 1,2,3-triazoles appear as singlets near 7.7–8.0 ppm in $^1$H NMR .
- Fluorescence : Naphthyl-substituted triazoles (e.g., NPTA) exhibit strong fluorescence at λem = 400–450 nm, useful in bioimaging .
- Thermodynamics : Binding constants ($K_b$) for HSA interactions range from 10$^4$ to 10$^5$ M$^{-1}$, with ΔG values indicating spontaneous binding driven by hydrophobic forces .
Critical Notes
Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to enzymes like IMPDH but may reduce solubility. Lipophilic chains (e.g., 4-phenylbutyl) improve bioavailability but increase toxicity risks.
Fluorinated Derivatives : Fluorine atoms improve metabolic stability and membrane permeability, making fluorinated triazoles preferred in drug design .
Synthetic Limitations : While CuAAC is efficient, regioselectivity (1,4- vs. 1,5-disubstituted triazoles) remains a challenge unless ruthenium catalysts are employed .
Unreported Data : Direct pharmacological data for this compound are lacking; predictions are based on structural analogs.
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